Sub-Nanomolar Binding Affinity Achieved in SCD1 Inhibitor Development via 4-Phenyl-4-(trifluoromethyl)piperidine Scaffold
The 4-phenyl-4-(trifluoromethyl)piperidine scaffold, a close regioisomer of the target compound, enabled the development of SCD1 inhibitors with potent, single-digit nanomolar affinity. The lead compound 1a (which lacked the 4-CF3-phenyl group) showed only moderate binding affinity. The strategic introduction of the 4-phenyl-4-(trifluoromethyl)piperidine moiety in derivative 1n, followed by further optimization, was crucial for achieving the desired potency. This class-level inference demonstrates the profound, quantifiable impact the (trifluoromethyl)phenylpiperidine fragment has on target binding [1].
| Evidence Dimension | Binding Affinity (SCD1) |
|---|---|
| Target Compound Data | Low nanomolar (exact value not specified for 1n, optimized lead 1o has nanomolar affinity) |
| Comparator Or Baseline | Compound 1a (structurally related scaffold without the 4-CF3-phenylpiperidine moiety): Moderate binding affinity |
| Quantified Difference | From moderate to low nanomolar affinity |
| Conditions | Biochemical binding assay for Stearoyl Coenzyme A Desaturase 1 (SCD1) |
Why This Matters
This demonstrates that the (trifluoromethyl)phenylpiperidine motif is not just a passive carrier but a critical driver of target engagement potency, making it a high-value intermediate for programs requiring strong target binding.
- [1] Imamura, K., Tomita, N., Kawakita, Y., Ito, Y., Ono, K., Nii, N., ... & Maezaki, H. (2017). Discovery of novel and potent stearoyl coenzyme A desaturase 1 (SCD1) inhibitors as anticancer agents. Bioorganic & Medicinal Chemistry, 25(14), 3768-3779. View Source
